N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine
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Overview
Description
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethylamine, which is then coupled with a tetrazole derivative under specific conditions to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group will produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- **(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE
- **(THIOPHEN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE
- **(PYRROL-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE
Uniqueness
(FURAN-2-YL)METHYL-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is unique due to its combination of a furan ring, a methoxyphenyl group, and a tetrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the furan ring provides aromatic stability, while the tetrazole moiety enhances its ability to interact with biological targets.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C16H19N5O2/c1-16(2,17-11-14-5-4-10-23-14)15-18-19-20-21(15)12-6-8-13(22-3)9-7-12/h4-10,17H,11H2,1-3H3 |
InChI Key |
FBFVKEARPQVSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CO3 |
Origin of Product |
United States |
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